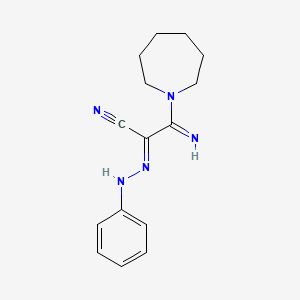
(4-NITROBUTA-1,3-DIEN-1-YL)BENZENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrobuta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C10H9NO2. It features a nitro group attached to a butadiene chain, which is further connected to a benzene ring. This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobuta-1,3-dien-1-yl)benzene can be achieved through various methods. One common approach involves the Heck reaction, where olefins and β-bromostyrenes are reacted in the presence of a palladium-dimer complex catalyst. This method yields 1,4-conjugated dienes with good selectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck reactions or Suzuki–Miyaura couplings. These methods are favored due to their efficiency, scalability, and the relatively mild reaction conditions required .
化学反応の分析
Types of Reactions
(4-Nitrobuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The double bonds in the butadiene chain can be hydrogenated to form saturated compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Reduction of the nitro group yields (4-aminobuta-1,3-dien-1-yl)benzene.
Reduction: Hydrogenation of the double bonds results in (4-nitrobutyl)benzene.
Substitution: Electrophilic substitution on the benzene ring can produce various substituted derivatives.
科学的研究の応用
(4-Nitrobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (4-Nitrobuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions are crucial for its reactivity and applications in synthesis .
類似化合物との比較
Similar Compounds
(4-Bromobuta-1,3-dien-1-yl)benzene: Similar structure but with a bromine atom instead of a nitro group.
(1E,3E)-1,4-Diarylbuta-1,3-dienes: Compounds with similar diene systems but different substituents on the benzene ring.
Uniqueness
(4-Nitrobuta-1,3-dien-1-yl)benzene is unique due to its nitro group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
4701-10-4 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H9NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
InChIキー |
HXAORLISYKTFNQ-KBXRYBNXSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C/[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
同義語 |
1-nitro-4-phenyl-1,3-butadiene 1-nitro-4-phenylbutadiene 1-nitro-4-phenylbutadiene, (E,E)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232611.png)


![[(6Z,8Z,10Z,16Z)-15,28-dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1232620.png)



![2-amino-4-[4-[(E)-C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1232627.png)

![[(1S,6S,7S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1232630.png)
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, propanoate, exo-](/img/structure/B1232632.png)
